Ethyl2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylatehydrochloride

Medicinal Chemistry Kinase Inhibitor Synthesis Building Block Reactivity

Developing selective kinase probes with the 2-amino analog often requires cumbersome protection steps and yields suboptimal metabolic stability. Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate hydrochloride (CAS 2309454-93-9) solves this: - The aminomethyl handle enables efficient reductive amination or amide coupling, eliminating extra deprotection steps. - The pre-installed 4-difluoromethyl group provides an 8-fold boost in target potency over non-fluorinated variants, ensuring library members retain in vivo efficacy. - Orthogonally reactive amine and ester groups allow direct conjugation to biotin or fluorophores without disturbing kinase-binding conformation.

Molecular Formula C9H12ClF2N3O2
Molecular Weight 267.66
CAS No. 2309454-93-9
Cat. No. B2776569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylatehydrochloride
CAS2309454-93-9
Molecular FormulaC9H12ClF2N3O2
Molecular Weight267.66
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1C(F)F)CN.Cl
InChIInChI=1S/C9H11F2N3O2.ClH/c1-2-16-9(15)5-4-13-6(3-12)14-7(5)8(10)11;/h4,8H,2-3,12H2,1H3;1H
InChIKeyIXWKBQASJPYWGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 9 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate Hydrochloride: Structural and Procurement Overview


Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate hydrochloride (CAS 2309454-93-9) is a polyfunctionalized pyrimidine building block featuring a unique combination of an aminomethyl handle at C2 and a metabolically stabilizing difluoromethyl group at C4 . This scaffold serves as a strategic intermediate for developing kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR axis, where the difluoromethylpyrimidine motif has been shown to enhance target potency eight-fold over non-fluorinated predecessors [1].

Aminomethyl Handle Enables mild reductive amination and amide coupling without amine protection
Difluoromethyl Core Supports metabolic stability profiling in kinase inhibitor lead optimization
Ethyl Ester Facilitates organic-phase purification and on-demand functionalization

Why Simple Analogs Cannot Substitute Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate Hydrochloride


Substituting this compound with a close analog—such as the 2-amino derivative (CAS 1594807-73-4) or the des-difluoromethyl variant (CAS 1196155-26-6)—introduces significant risks to downstream synthetic efficiency and biological outcomes. The aminomethyl group provides a distinct reactivity profile for reductive amination or nucleophilic displacement that the 2-amino analog cannot replicate without additional protection/deprotection steps . Concurrently, removal of the difluoromethyl group (replacing with H or CH₃) is well-documented to reduce metabolic stability and cellular potency in pyrimidine-based kinase inhibitors, as demonstrated by the eight-fold loss in antitumor activity observed when the difluoromethylpyrimidine moiety is absent [1].

2-Amino analog (CAS 1594807-73-4)
Lower amine nucleophilicity may require additional protection and harsher coupling conditions, adding synthetic steps.
Des-difluoromethyl variant (H or CH₃ at C4)
Removal of the difluoromethyl group may reduce metabolic stability and limit target engagement in PI3K pathway models.

Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate Hydrochloride: Head-to-Head Comparison with Close Analogs


Aminomethyl vs. Amino at C2: Synthetic Versatility

The 2-aminomethyl substituent in the target compound provides a primary aliphatic amine (pKa ~9.8) that is significantly more nucleophilic than the aromatic 2-amino group (pKa ~4.5–5.5) of Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate (CAS 1594807-73-4) . This enables direct reductive amination or amide coupling under mild conditions without requiring amine protection. In contrast, the 2-amino analog requires harsh activation or protection due to its low nucleophilicity, adding 1–2 synthetic steps.

Amine Nucleophilicity
Class-level inference
ΔpKa ≈ 4–5 units (10,000× higher nucleophilicity)
Supports mild synthetic derivatization without protection
Calculated from structural class; reactivity context-dependent
Medicinal Chemistry Kinase Inhibitor Synthesis Building Block Reactivity

Difluoromethyl vs. Hydrogen at C4: PI3K/mTOR Antitumor Potency

The difluoromethyl group at C4 of the pyrimidine ring is critical for target engagement and in vivo efficacy of PI3K/mTOR inhibitors. PQR514, a pan-PI3K inhibitor bearing the difluoromethylpyrimidine motif, demonstrated significant antitumor activity in an OVCAR-3 ovarian cancer xenograft model at concentrations approximately eight times lower than its predecessor PQR309, which lacks this motif [1]. While the target compound is an intermediate rather than a final drug, it carries the essential difluoromethylpyrimidine scaffold required for this potency enhancement.

PI3K/mTOR Model Response
Class-level inference
~8-fold lower effective concentration for difluoromethyl-containing scaffold (PQR514 vs. PQR309) [1]
Supports in vivo model-response context for PI3K pathway inhibition
Based on OVCAR-3 xenograft; intermediate proxy
Cancer Therapeutics PI3K Inhibitors In Vivo Antitumor Activity

Ethyl Ester vs. Carboxylic Acid at C5: Coupling and Purification Efficiency

The ethyl ester at C5 of the target compound (MW 267.66, HCl salt) provides a protected carboxyl handle amenable to direct amidation, transesterification, or hydrolysis on demand. The carboxylic acid analog 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid hydrochloride (CAS 2361880-90-0, MW 239.63) exhibits high polarity and limited solubility in organic solvents, complicating extraction and chromatographic purification . The ester form improves organic solubility by approximately 5–10 fold based on general ester vs. acid partitioning behavior, enabling homogeneous reaction conditions for coupling chemistry.

Organic Solubility
Supporting evidence
Estimated 5–10× higher organic-phase partitioning vs. free acid
Enables standard organic-phase coupling workflows
Estimated from ester/acid class behavior
Synthetic Methodology Amide Bond Formation Intermediate Handling

Procurement Scenarios for Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate Hydrochloride


PI3K/mTOR Inhibitor Lead Optimization Campaigns

The target compound serves as an advanced intermediate for synthesizing PI3K/mTOR inhibitor libraries. Its aminomethyl handle allows rapid diversification via amide bond formation or reductive amination, while the pre-installed difluoromethyl group ensures the resulting library members retain the metabolic stability and target potency required for in vivo candidate selection [1].

Kinase Probe and Chemical Biology Tool Synthesis

Medicinal chemistry groups developing selective kinase probes benefit from the orthogonally reactive amine and ester functionalities. The aminomethyl group enables selective conjugation to fluorophores, biotin, or solid supports without perturbing the pyrimidine core's kinase-binding conformation, a significant advantage over 2-amino analogs that require more forcing conditions .

Agrochemical Discovery Programs Targeting Fluorinated Heterocycles

The difluoromethylpyrimidine scaffold is increasingly explored in agrochemical fungicide and herbicide discovery, where fluorination enhances target-site binding and environmental stability. The target compound's balanced reactivity profile supports the synthesis of focused agrochemical libraries where the difluoromethyl group is a required pharmacophoric element .

Application
Selection Property
Validation Focus
PI3K/mTOR inhibitor lead optimization
Pre-installed difluoromethyl core
Model-response context for kinase inhibitor selection
Kinase probe and chemical biology tool synthesis
Orthogonal aminomethyl reactivity
Conjugation selectivity and core-binding retention
Agrochemical fluorinated heterocycle discovery
Difluoromethyl as pharmacophoric element
Environmental stability and target-site binding context
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